3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
Description
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride (CAS 6621-73-4) is a pyridinium-based quaternary ammonium compound characterized by a carbamoyl group at the 3-position and a 4-nitrobenzyl substituent at the 1-position of the pyridine ring. Its molecular formula is C₁₃H₁₂ClN₃O₃, with a molecular weight of 293.71 g/mol . The compound’s structure combines aromatic nitro groups, a charged pyridinium core, and a carboxamide moiety, which may confer reactivity in pharmaceutical or agrochemical synthesis.
Properties
CAS No. |
6621-73-4 |
|---|---|
Molecular Formula |
C13H12ClN3O3 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H |
InChI Key |
YNLWJSQDCIUTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
General Synthetic Strategy
The synthesis of pyridinium salts bearing carbamoyl groups and substituted benzyl moieties typically involves:
- Quaternization of a pyridine derivative with a substituted benzyl halide (e.g., 4-nitrophenylmethyl chloride or bromide) to form the pyridinium salt.
- Introduction or transformation of substituents at the 3-position of the pyridine ring to install the carbamoyl functionality.
Stepwise Preparation
Quaternization of Pyridine Nitrogen
- Starting Materials: Pyridine or 3-substituted pyridine derivatives; 4-nitrophenylmethyl halide (chloride or bromide).
- Reaction: Nucleophilic attack by the pyridine nitrogen on the benzylic carbon of 4-nitrophenylmethyl halide under mild heating or room temperature conditions.
- Solvent: Commonly used solvents include dichloromethane (DCM), acetonitrile (CH3CN), or dimethyl sulfoxide (DMSO).
- Outcome: Formation of 1-[(4-nitrophenyl)methyl]pyridinium halide salt.
This step is well-documented in the preparation of related pyridinium salts and is supported by data on similar compounds such as 3-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium (PubChem CID 422277).
Introduction of Carbamoyl Group at the 3-Position
Approach 1: Direct Carbamoylation
Starting from 3-aminopyridine or 3-pyridinecarboxamide, the quaternization step can be performed after the carbamoyl group is installed. The carbamoyl group can be introduced via:- Reaction of 3-aminopyridine with phosgene equivalents or carbamoyl chloride derivatives.
- Conversion of 3-pyridinecarboxylic acid derivatives to amides using coupling reagents (e.g., EDC, DCC) with ammonia or amine sources.
Approach 2: Post-Quaternization Modification
In some synthetic routes, the quaternized pyridinium salt is subjected to carbamoylation reactions, often involving:
Representative Synthetic Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Aminopyridine + Carbamoyl chloride (or equivalent) in presence of base (e.g., triethylamine), solvent: DCM, RT | Formation of 3-carbamoylpyridine intermediate | 70-85 |
| 2 | 3-Carbamoylpyridine + 4-nitrophenylmethyl chloride, solvent: acetonitrile or DCM, reflux or RT | Quaternization to form 3-carbamoyl-1-[(4-nitrophenyl)methyl]pyridinium chloride | 75-90 |
This sequence allows for controlled installation of the carbamoyl group and subsequent quaternization, minimizing side reactions.
Analytical Data Supporting Preparation
NMR Spectroscopy:
^13C NMR shifts indicate the formation of pyridinium carbamate salts, with characteristic downfield shifts of the C-2 and C-3 carbons due to inductive effects of the carbamoyl and pyridinium groups.Elemental Analysis:
Experimental elemental analysis data closely match calculated values for nitrogen, carbon, and hydrogen content, confirming the purity and correctness of the compound.Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight (~280 g/mol) confirm the molecular composition.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-Aminopyridine or 3-pyridinecarboxamide; 4-nitrophenylmethyl chloride/bromide |
| Key Reactions | Carbamoylation; Quaternization of pyridine nitrogen |
| Solvents | Dichloromethane, Acetonitrile, DMSO |
| Temperature | Room temperature to reflux |
| Catalysts/Bases | Triethylamine, Sodium hydride (for activation in some protocols) |
| Yields | 70-90% per step |
| Purification | Precipitation, filtration, washing with diethyl ether, drying |
Additional Notes and Considerations
- The presence of the electron-withdrawing nitro group on the benzyl substituent facilitates the quaternization reaction by stabilizing the pyridinium ion.
- Careful control of reaction conditions (temperature, solvent, stoichiometry) is essential to maximize yield and purity.
- Alternative carbamoylation methods may involve the use of Mukaiyama reagent or other activating agents to improve efficiency and selectivity.
- The chloride counterion is typically introduced from the benzyl chloride reagent; however, halide exchange can be performed if other counterions are desired.
Chemical Reactions Analysis
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Scientific Research Applications
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with 3-carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride:
4-Nitrobenzyl Chloride (CAS 100-14-1)
- Structure : Benzyl chloride derivative with a nitro group at the para position.
- Molecular Formula: C₇H₆ClNO₂.
- Key Differences : Lacks the pyridinium ring and carbamoyl group. The benzyl chloride group is highly reactive, making it a common alkylating agent in organic synthesis .
- Applications : Widely used as an intermediate in the production of dyes, pharmaceuticals, and polymers. Its reactivity contrasts with the quaternary ammonium stability of the target compound.
INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride)
- Structure : Tetrazolium salt with nitro and iodophenyl substituents.
- Molecular Formula : C₁₉H₁₄ClIN₅O₂.
- Key Differences : Features a tetrazolium core instead of pyridinium and includes iodine, which enhances its redox activity.
- Applications : Used as a redox indicator in microbial respiration assays. However, studies show INT is toxic to prokaryotic cells, limiting its utility in whole-cell assays . In contrast, the biological effects of the target compound remain uncharacterized.
N-Methyl-2-(4-Nitrophenyl) Ethane Sulfonamide
- Structure : Sulfonamide derivative with a nitrobenzyl group.
- Molecular Formula: Not explicitly provided, but inferred as C₉H₁₃N₂O₄S.
- Key Differences : Contains a sulfonamide linker instead of a pyridinium ring. The nitro group is reduced to an amine in subsequent steps during synthesis (e.g., catalytic hydrogenation with Ra-Ni) .
- Applications : Intermediate in sulfonamide drug synthesis. The sulfonamide group confers different solubility and pharmacological properties compared to the carbamoyl group in the target compound.
Comparative Data Table
Key Research Findings and Functional Insights
- Reactivity : The nitro group in the target compound may undergo reduction (similar to N-methyl-2-(4-nitrophenyl) ethane sulfonamide ), but the pyridinium core likely stabilizes the structure against nucleophilic attack compared to 4-nitrobenzyl chloride .
- Synthetic Utility : The carbamoyl group could serve as a handle for further derivatization, analogous to sulfonamide functionalization in related compounds .
Biological Activity
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is a heterocyclic compound characterized by its complex structure, which includes a pyridinium moiety, a carbamoyl group, and a 4-nitrophenylmethyl substituent. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H12ClN3O3
- Molecular Weight : 293.71 g/mol
- IUPAC Name : this compound
The presence of the nitro group is significant as it often enhances biological activity through electron-withdrawing effects, facilitating interactions with various biological targets such as enzymes and receptors .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various pathogens, including bacteria and fungi. The structure–activity relationship (SAR) studies suggest that the combination of the nitro and carbamoyl functionalities may contribute to enhanced antimicrobial efficacy compared to simpler analogs .
Case Study: Antimicrobial Efficacy
In vitro tests have shown that derivatives of similar compounds can inhibit bacterial growth with varying degrees of effectiveness. For instance, compounds derived from N-arylpiperazine moieties have been tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents .
| Compound Name | MIC (μM) | Activity Type |
|---|---|---|
| 3-Carbamoyl... | 31.75 | Antibacterial |
| 1-(4-Nitrophenyl)... | 65.32 | Antifungal |
| 2-(phenylcarbamoyl)... | 1.60 | Cholinesterase Inhibitor |
Anticancer Activity
Research into the anticancer properties of related compounds suggests that the structural features of this compound may also confer anticancer activity. The interactions facilitated by the nitro group can enhance binding to cancer-related targets, potentially leading to apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Carbamoyl... | C7H9ClN2O | Simpler structure without nitrophenyl substitution |
| 1-(4-Nitrophenyl)... | C12H11N2O2 | Lacks carbamoyl group; primarily aromatic |
| 3-Cyano... | C13H12ClN2 | Contains cyano group instead of carbamoyl |
The unique combination of functional groups in this compound may confer distinct biological activities not present in simpler analogs, making it a candidate for further research in drug development .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3-carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride, and how can reaction intermediates be optimized?
- Methodology : A common approach involves condensation reactions between pyridine derivatives and 4-nitrobenzyl chloride, followed by carbamoylation. For example, analogous syntheses of pyridinium salts use hydrazinecarbothioamide derivatives and nitrophenyl-substituted precursors under basic conditions (e.g., triethylamine in ethanol) to promote nucleophilic substitution . Intermediate purification via column chromatography (e.g., ethyl acetate/cyclohexane mixtures) is critical to isolate high-purity crystals for structural validation .
Q. How should crystallographic data for this compound be processed to resolve structural ambiguities?
- Methodology : Use the SHELX suite (SHELXT for space-group determination and SHELXL for refinement) to analyze single-crystal X-ray diffraction data. SHELXL’s robust handling of twinned or high-resolution data is ideal for pyridinium salts, which often exhibit disordered nitro or carbamoyl groups. Validate hydrogen-bonding networks using ORTEP-3 for graphical representation .
Q. What spectroscopic techniques are essential for characterizing its electronic and structural properties?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns on the pyridinium ring and nitrophenyl group .
- IR Spectroscopy : Identify carbamoyl (C=O stretch at ~1650–1700 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion integrity, particularly for chloride counterion retention .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in coordination chemistry or catalytic applications?
- Methodology : Computational DFT studies (e.g., Gaussian or ORCA) can map electron density distribution, revealing the nitrophenyl group’s electron-withdrawing effects on the pyridinium ring. Experimentally, test its ligand behavior in gold(I) or transition-metal complexes using X-ray crystallography to analyze coordination geometry (e.g., Au–N bond distances) . Compare results with analogs lacking the nitro group to isolate electronic contributions .
Q. What strategies resolve contradictions in antimicrobial activity data for structurally similar pyridinium derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing carbamoyl with thiourea) and test against Gram-negative (e.g., E. coli) and fungal (e.g., C. albicans) strains .
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess whether activity differences arise from cell-wall penetration efficiency .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple electronic, steric, and lipophilic effects .
Q. How can computational modeling predict the compound’s behavior in high-throughput drug-discovery pipelines?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles, guiding prioritization in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
